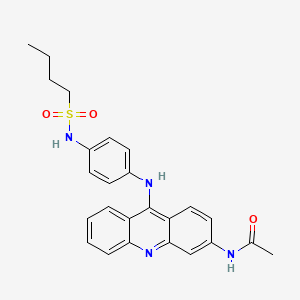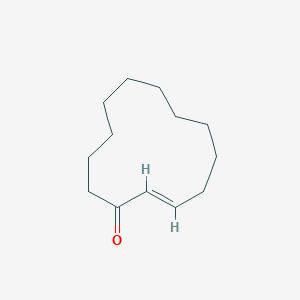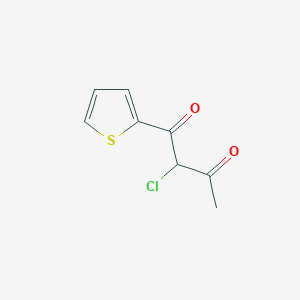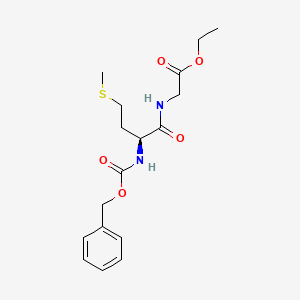![molecular formula C14H24O6S B13806614 (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a complex organic molecule characterized by its unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole involves several steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Formation of the dioxolane ring: This step typically involves the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the methylsulfanylmethoxy group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the methylsulfanylmethoxy moiety.
Cyclization to form the tetrahydrofuro[2,3-d][1,3]dioxole ring: This step may involve intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound could be used in the production of specialty chemicals or materials.
作用機序
The mechanism by which (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, altering biochemical pathways.
Modulation of cellular processes: It could influence processes such as signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole: can be compared with other compounds containing similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of stereochemistry and functional groups, which may confer distinct chemical and biological properties not found in similar compounds.
特性
分子式 |
C14H24O6S |
|---|---|
分子量 |
320.40 g/mol |
IUPAC名 |
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C14H24O6S/c1-13(2)16-6-8(18-13)9-10(15-7-21-5)11-12(17-9)20-14(3,4)19-11/h8-12H,6-7H2,1-5H3/t8-,9-,10+,11-,12-/m1/s1 |
InChIキー |
VLVJYRRMLOEHDT-RMPHRYRLSA-N |
異性体SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OCSC)C |
正規SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCSC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide](/img/structure/B13806535.png)


![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)
![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)

![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)


![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)


